molecular formula C14H18N4O2S B6976777 N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide

Cat. No.: B6976777
M. Wt: 306.39 g/mol
InChI Key: BXZZANDGTJZBCK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of an isoindoline moiety, a pyrazole ring, and a sulfonamide group

Properties

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-10-14(9-18(2)17-10)21(19,20)16-6-11-3-4-12-7-15-8-13(12)5-11/h3-5,9,15-16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZZANDGTJZBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=CC3=C(CNC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Moiety: The isoindoline core can be synthesized through the reduction of phthalimide derivatives.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced via cyclization reactions involving hydrazine derivatives and 1,3-diketones.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.

Scientific Research Applications

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(2,3-dihydro-1H-isoindol-5-ylmethyl)acetamide: Shares the isoindoline moiety but lacks the pyrazole and sulfonamide groups.

    1,3-dimethylpyrazole-4-sulfonamide: Contains the pyrazole and sulfonamide groups but lacks the isoindoline moiety.

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